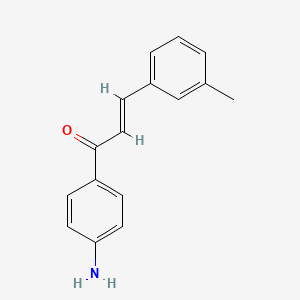

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

説明

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-aminophenyl (ring A) and a 3-methylphenyl (ring B) group. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The presence of the 4-amino group on ring A and the 3-methyl substituent on ring B distinguishes this compound from other chalcones. Structural studies using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy confirm its planar configuration and resonance stabilization, typical of chalcones .

特性

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWVAIXVAYKEKY-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.

化学反応の分析

Types of Reactions:

Oxidation: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Substituted amino derivatives.

科学的研究の応用

Biological Activities

Chalcones, including (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, have been extensively studied for their diverse biological activities:

Anticancer Activity

Research indicates that chalcone derivatives can exhibit significant anticancer properties. For instance, studies have shown that (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress .

Antimicrobial Properties

Chalcones have demonstrated antibacterial and antifungal activities. Specific derivatives have been effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This method allows for the introduction of various substituents that can enhance biological activity.

Synthesis Example

The general reaction scheme is as follows:This reaction can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one. The results indicated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value significantly lower than that of common chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested various chalcone derivatives against a panel of bacterial strains. The results showed that (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It can also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer activities.

類似化合物との比較

Structural and Functional Comparison with Similar Chalcones

Table 1: Substituent Effects on Inhibitory Activity (IC₅₀)

*Percentage inhibition at fixed concentration.

- Electron-Withdrawing Groups : The title compound’s 3-methyl group (electron-donating) contrasts with halogenated derivatives (e.g., 2j with 4-Br, 5-I on ring A and 4-F on ring B). Halogens enhance inhibitory activity due to increased electronegativity, as seen in 2j’s lower IC₅₀ (4.70 μM) compared to methoxy-substituted analogs (IC₅₀ >25 μM) .

- Amino Group Role: The 4-amino group in the title compound may facilitate electrostatic interactions in biological targets, similar to (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which showed 50% inhibition of PfFd-PfFNR interaction via amino group binding .

Antifungal Activity

The title compound’s 3-methylphenyl group differs from halogenated analogs in antifungal potency:

Table 2: Antifungal Activity (MIC) Against Trichophyton rubrum

| Compound | Ring B Substituent | MIC (µg/mL) | Reference |

|---|---|---|---|

| Title Compound | 3-CH₃ | N/A | - |

| (2E)-1-(4’-Aminophenyl)-3-(4-F-phenyl) | 4-F | 0.07 | |

| (2E)-1-(4’-Aminophenyl)-3-(4-Cl-phenyl) | 4-Cl | 0.07 |

Fluoro- and chloro-substituted chalcones exhibit superior antifungal activity (MIC = 0.07 µg/mL), suggesting that electron-withdrawing groups on ring B enhance potency compared to methyl groups .

Physicochemical and Crystallographic Comparisons

Hyperpolarizability and Nonlinear Optical Properties

The title compound’s 3-methyl group influences its nonlinear optical (NLO) properties. For example:

- The hyperpolarizability (c(3)) of (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) is 1.33× lower than fluorinated analogs like (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one . This highlights the role of nitro and sulfanyl groups in enhancing NLO responses compared to methyl substituents.

Crystallographic Data

Crystal packing and hydrogen-bonding patterns vary with substituents:

- The title compound’s 3-methyl group likely induces steric hindrance, affecting molecular packing. In contrast, (E)-1-(4-Aminophenyl)-3-(p-tolyl)prop-2-en-1-one (a structural analog with 4-methyl on ring B) forms hydrogen bonds via its amino group, stabilizing the crystal lattice .

- Compounds like (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit distinct packing due to Cl’s van der Waals interactions, suggesting substituent polarity influences crystallinity .

NMR and Spectroscopic Comparisons

The 4-amino and 3-methyl groups in the title compound create unique electronic environments. For example:

- In (E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, the amino group causes downfield shifts in ¹H NMR (δ ~6.5–7.5 ppm), while methoxy groups shield adjacent protons . Similar shifts are expected in the title compound, with methyl groups causing upfield shifts compared to halogens.

生物活性

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is C₁₆H₁₅NO, with a molecular weight of approximately 251.31 g/mol. The compound features a conjugated double bond system typical of chalcones, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 251.31 g/mol |

| CAS Number | 899015-93-1 |

| MDL Number | MFCD09559405 |

Anticancer Activity

Chalcones, including (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, have been extensively studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies have shown that this chalcone can cause cell cycle arrest at the G2/M phase in various cancer cell lines, including human leukemia cells (K562). It inhibits cyclin-dependent kinases (CDKs) and reduces the expression of cyclin D1, leading to cell cycle disruption .

- Induction of Apoptosis : The compound has been reported to activate pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through the intrinsic pathway involving caspase activation .

- Molecular Docking Studies : Computational studies suggest that (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one exhibits strong binding affinity for various cancer-related targets, indicating potential as a lead compound for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this chalcone derivative has demonstrated antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Research indicates that it possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Antifungal Properties : The compound has also shown efficacy against certain fungal strains, making it a candidate for further investigation in antifungal drug development .

Case Studies

Several studies highlight the biological activity of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one:

- Study on Cell Cycle Effects : In a study published in MDPI, researchers observed that synthetic chalcones including this compound effectively induced G2/M phase arrest in K562 cells, correlating with increased caspase activity and apoptosis induction .

- Antibacterial Activity Evaluation : Another study assessed the antibacterial efficacy of various chalcone derivatives, finding that (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one exhibited notable activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。